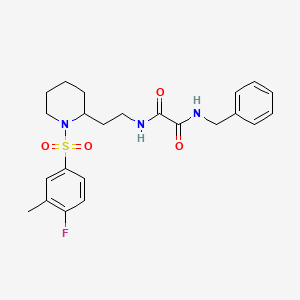

N1-benzyl-N2-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related arylsulfonamide derivatives involves multiple steps, starting from primary components like benzenesulfonyl chloride and progressing through reactions that introduce the piperidine and oxalamide functionalities. These processes involve intricate organic synthesis techniques, including nucleophilic substitutions and coupling reactions, to achieve the desired complex molecular architecture (Khalid et al., 2016).

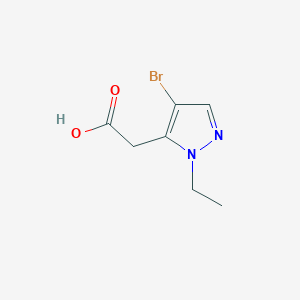

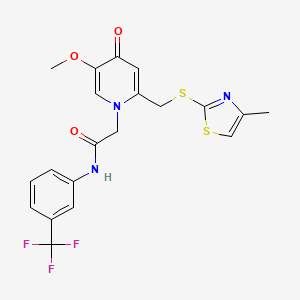

Molecular Structure Analysis

The molecular structure of such compounds is characterized using advanced spectroscopic techniques like 1H-NMR, IR, and mass spectrometry, providing detailed insights into their chemical environment and functional groups. The precise arrangement of atoms within these molecules contributes significantly to their potential biological activities and chemical properties (Khalid et al., 2016).

Chemical Reactions and Properties

Compounds similar to "N1-benzyl-N2-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide" engage in a variety of chemical reactions, underpinning their versatile applications. These reactions include interactions with biological targets, such as receptors or enzymes, highlighting their role in pharmacological research. The specific chemical properties, such as reactivity with other organic molecules or biological macromolecules, are crucial for their potential use in medicinal chemistry (Rak et al., 2016).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and crystalline structure, are determined through empirical studies and contribute to their application potential. For instance, the solubility in various solvents can affect their bioavailability and stability, while the melting point and crystalline form can influence their storage and handling requirements (Vinaya et al., 2009).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, define the compound's behavior in chemical reactions and biological systems. These properties are essential for designing molecules with specific biological activities or chemical functionalities, guided by principles of medicinal chemistry and synthetic organic chemistry (Kubowicz-Kwaoeny et al., 2019).

Scientific Research Applications

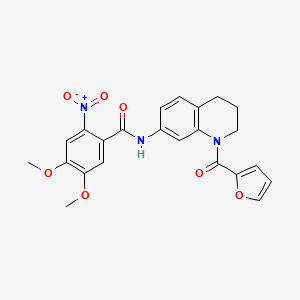

Arylsulfonamide Derivatives as α1-Adrenergic Receptor Antagonists

A study by Rak et al. (2016) synthesized a series of arylsulfonamide derivatives, including compounds similar to N1-benzyl-N2-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide, to develop new α1-adrenoceptor antagonists with uroselective profiles. These compounds displayed high-to-moderate affinity for the α1-adrenoceptor and moderate selectivity over the α2-receptor subtype, acting as antagonists at both α1-adrenoceptor subtypes. This research highlights the potential use of such compounds in treating conditions influenced by α1-adrenoceptors, such as hypertension and benign prostatic hyperplasia. Read more about this study.

Flubendiamide and Insecticidal Activity

Tohnishi et al. (2005) discussed the novel insecticide Flubendiamide, which shares a similar complex chemical structure with the compound . The study elaborates on Flubendiamide's unique structure and its exceptionally strong insecticidal activity against lepidopterous pests, including resistant strains. This work underscores the importance of innovative chemical compounds in developing new, effective insecticides for integrated pest management programs. Read more about this study.

Antibacterial Study of N-Substituted Derivatives

A study by Khalid et al. (2016) synthesized and evaluated the antibacterial activity of N-substituted derivatives of a compound structurally related to this compound. The research indicates that such compounds exhibit moderate to significant antibacterial activity, demonstrating the potential of these derivatives in developing new antibacterial agents. Read more about this study.

Role of Orexin-1 Receptor Mechanisms

Piccoli et al. (2012) investigated the role of orexin-1 receptor mechanisms in compulsive food consumption, using compounds including derivatives similar to this compound. The study suggests a major role of OX1R mechanisms in binge eating, proposing that selective antagonism at OX1R could represent a novel pharmacological treatment for eating disorders with a compulsive component. Read more about this study.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N'-benzyl-N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28FN3O4S/c1-17-15-20(10-11-21(17)24)32(30,31)27-14-6-5-9-19(27)12-13-25-22(28)23(29)26-16-18-7-3-2-4-8-18/h2-4,7-8,10-11,15,19H,5-6,9,12-14,16H2,1H3,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWIVKFJOCXUEOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2480246.png)

![1-(Chloromethyl)-3-(2-ethoxyethyl)bicyclo[1.1.1]pentane](/img/structure/B2480257.png)

![3,4-dihydro-1H-isoquinolin-2-yl-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methanone](/img/structure/B2480258.png)

![8-(4-ethoxyphenyl)-N-(4-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2480264.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2480266.png)